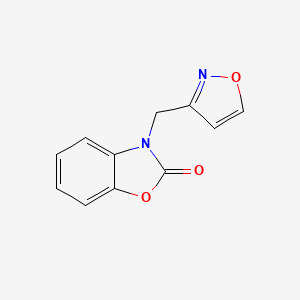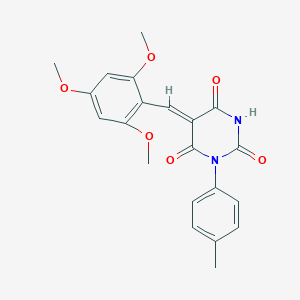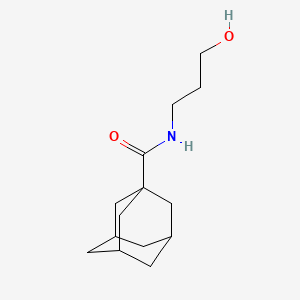![molecular formula C17H18Cl2N2O B4819609 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4819609.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea, commonly known as Diuron, is a widely used herbicide that has been extensively studied for its scientific research applications. It is a white crystalline solid that is poorly soluble in water and is primarily used to control weeds in crops such as cotton, sugarcane, and citrus. Despite its widespread use, there is still much to be learned about Diuron's mechanisms of action and its effects on the environment and human health.
Mechanism of Action
Diuron's mechanism of action involves the inhibition of photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding prevents the transfer of electrons, leading to the accumulation of reactive oxygen species and ultimately cell death. In addition, Diuron has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress in plants by increasing the production of reactive oxygen species. In addition, Diuron has been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. In humans, Diuron has been shown to have a potential for endocrine disruption, affecting the production of hormones such as testosterone and estradiol.
Advantages and Limitations for Lab Experiments
Diuron has several advantages for lab experiments. It is a widely used herbicide that is readily available and relatively inexpensive. It has also been extensively studied, making it a well-established model compound for research. However, Diuron has limitations as well. Its poor solubility in water can make it difficult to work with in aqueous systems. In addition, its potential for endocrine disruption makes it a less desirable compound for certain types of research.
Future Directions
There are several future directions for research on Diuron. One area of interest is the development of more effective herbicides that are less harmful to the environment and human health. Another area of interest is the development of Diuron derivatives that have improved anticancer properties. Finally, there is a need for further research on the potential endocrine-disrupting effects of Diuron and its metabolites, particularly in aquatic environments.
Scientific Research Applications
Diuron has been extensively studied for its scientific research applications. It has been shown to inhibit photosynthesis in plants by blocking electron transport in the photosystem II complex. This effect makes it an effective herbicide for controlling weeds in crops. In addition, Diuron has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-10-6-11(2)8-14(7-10)21-17(22)20-12(3)15-5-4-13(18)9-16(15)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTTZLVPXSKLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-chlorobenzyl)thio]-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819540.png)

![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4819571.png)



![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4819586.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4819593.png)
![5-ethyl-3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819602.png)
![N-cyclopentyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4819603.png)

